molecular formula C23H42N2 B12293128 17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

Cat. No.: B12293128
M. Wt: 346.6 g/mol
InChI Key: MJGLREGOLPEPID-UHFFFAOYSA-N
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Description

17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine is a complex organic compound with a unique structure. It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and a dimethylaminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine typically involves multiple steps. One common method involves the extraction of precursor compounds from natural sources, followed by a series of chemical reactions to introduce the dimethylaminoethyl group and other functional groups. The reaction conditions often include the use of solvents such as dichloromethane and reagents like silica gel for chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction and purification processes. The use of high-pressure liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group may play a role in binding to these targets, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine apart is its specific structure and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H42N2

Molecular Weight

346.6 g/mol

IUPAC Name

17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C23H42N2/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3/h15-21H,6-14,24H2,1-5H3

InChI Key

MJGLREGOLPEPID-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C

Origin of Product

United States

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